IMPDH2 Inhibitory Activity: Quantitative Affinity Data for 4-Benzylpiperazine-1-carbothioamide
4-Benzylpiperazine-1-carbothioamide demonstrates direct inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive and antiviral therapies. BindingDB assays report Ki values of 240 nM, 430 nM, and 440 nM against this enzyme under varying substrate conditions [1]. While no direct head-to-head comparator data is available for this specific target within the same assay system, the Ki value of 240 nM places the compound in the moderate-affinity range for IMPDH2 inhibitors, providing a quantifiable benchmark for medicinal chemistry optimization programs. It is noted that the type of inhibition was determined to be non-competitive [1].
| Evidence Dimension | IMPDH2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (non-competitive) |
| Comparator Or Baseline | Not available (direct comparator absent in source) |
| Quantified Difference | Not applicable (no comparator provided) |
| Conditions | In vitro colorimetric enzyme assay; specific substrate conditions vary per Ki value (IMP, NMD) |
Why This Matters
This quantitative Ki data provides a concrete affinity benchmark for researchers developing IMPDH2-targeted therapies, enabling rational selection of 4-benzylpiperazine-1-carbothioamide as a starting scaffold for further optimization.
- [1] BindingDB. Affinity data for 4-benzylpiperazine-1-carbothioamide against inosine-5'-monophosphate dehydrogenase 2. BindingDB PrimarySearch_ki. (Accessed 2026-04-19). View Source
